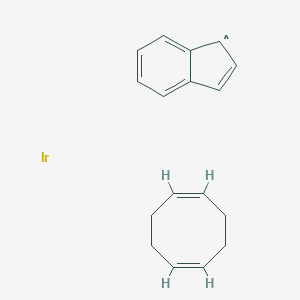

1,5-cyclooctadiene(H5-indenyl)iridium (I)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is a complex organometallic compound featuring iridium as the central metal atom. This compound is known for its unique structure, where the iridium atom is coordinated with both 1,5-cyclooctadiene and eta5-indenyl ligands. It has significant applications in catalysis, particularly in the activation and functionalization of C-H bonds .

Mécanisme D'action

Target of Action

The primary target of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the C-H bond in organic molecules . The compound acts as a catalyst in the activation of these bonds, facilitating their transformation into other functional groups .

Mode of Action

1,5-Cyclooctadiene(H5-indenyl)iridium (I) interacts with its targets through a process known as C-H activation . This involves the cleavage of a C-H bond and the formation of a new bond with the iridium center of the catalyst . The resulting organometallic complex can then undergo further reactions to form new functional groups .

Biochemical Pathways

The primary biochemical pathway affected by 1,5-Cyclooctadiene(H5-indenyl)iridium (I) is the borylation of aromatic hydrocarbons . This pathway involves the conversion of a C-H bond into a C-B bond, which can be further functionalized into a wide range of other groups . The compound’s action on this pathway allows for the direct synthesis of arylboron compounds from aromatic hydrocarbons .

Pharmacokinetics

Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) results in the formation of arylboron compounds from aromatic hydrocarbons . These compounds are valuable intermediates in organic synthesis, and their production via C-H activation/borylation represents a significant advancement in the field .

Action Environment

The action of 1,5-Cyclooctadiene(H5-indenyl)iridium (I) can be influenced by various environmental factors. For instance, the reaction is typically carried out under “solventless” conditions, which can enhance the selectivity and efficiency of the process . Additionally, the stability of the catalyst can be affected by factors such as temperature and the presence of moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and eta5-indenyl ligands. One common method includes the use of iridium chloride and sodium cyclooctadiene in the presence of a base, followed by the addition of eta5-indenyl ligand under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents such as hydrogen or hydrides for reduction reactions. Substitution reactions often require the presence of nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(I) or iridium(0) species .

Applications De Recherche Scientifique

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

(1,5-Cyclooctadiene)-eta5-tetramethylcyclopentadienyl)iridium(I): Similar in structure but with a different cyclopentadienyl ligand.

(1,5-Cyclooctadiene)-bis(methyldiphenylphosphine)iridium(I): Features phosphine ligands instead of indenyl.

(1,5-Cyclooctadiene)-hexafluoroacetylacetonato)iridium(I): Contains a different acetylacetonato ligand.

Uniqueness

(1,5-Cyclooctadiene)-eta5-indenyl)iridium(I) is unique due to its specific ligand combination, which provides a balance of stability and reactivity. This makes it particularly effective in catalyzing a wide range of organic transformations, setting it apart from other iridium complexes .

Activité Biologique

1,5-Cyclooctadiene(η5-indenyl)iridium(I) (commonly referred to as Ir(I) complex) is a notable organometallic compound that has garnered attention in various fields, including catalysis and medicinal chemistry. Its unique structure, characterized by the coordination of cyclooctadiene and an indenyl ligand to iridium, contributes to its diverse biological activities.

- Molecular Formula : C₁₇H₁₉Ir

- CAS Number : 102525-11-1

- Molecular Weight : 340.27 g/mol

The biological activity of 1,5-cyclooctadiene(η5-indenyl)iridium(I) is primarily attributed to its ability to interact with biological macromolecules and modulate various biochemical pathways. The iridium center can facilitate electron transfer processes, influencing redox reactions within cells. This property is particularly relevant in cancer therapy, where it can induce apoptosis in malignant cells.

Anticancer Properties

Recent studies have highlighted the potential of 1,5-cyclooctadiene(η5-indenyl)iridium(I) as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves:

- Induction of oxidative stress leading to cell death.

- Inhibition of key signaling pathways associated with cell proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism. Key findings include:

- Effective against Gram-positive and Gram-negative bacteria.

- Potential application in developing new antimicrobial agents due to its unique mode of action.

Case Study 1: Cytotoxicity in Cancer Cells

A study published in Journal of Organometallic Chemistry investigated the cytotoxic effects of the Ir(I) complex on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : 15 µM after 24 hours of exposure.

- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Mitochondrial apoptosis |

| A549 | 20 | ROS generation |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of 1,5-cyclooctadiene(η5-indenyl)iridium(I). The compound was tested against various bacterial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL.

- Escherichia coli : MIC = 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparative Analysis with Similar Compounds

When compared to other iridium complexes, such as Ir(III) complexes, the Ir(I) variant exhibits lower toxicity towards normal cells while maintaining high efficacy against cancer cells. This selectivity is crucial for therapeutic applications.

| Compound Type | Toxicity Profile | Efficacy Against Cancer |

|---|---|---|

| Ir(I) Complex | Low | High |

| Ir(III) Complex | Moderate | Moderate |

Propriétés

InChI |

InChI=1S/C9H7.C8H12.Ir/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-6-8-7-5-3-1;/h1-7H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWHBOFZCLHZHQ-GHDUESPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1=CC=C2[CH]C=CC2=C1.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1=CC=C2C(=C1)C=C[CH]2.[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Ir |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A1: The molecular formula of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) is C17H19Ir, and its molecular weight is 413.53 g/mol.

Q2: What spectroscopic data is available for characterizing (1,5-Cyclooctadiene)(η5-indenyl)iridium(I)?

A2: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C): Provides information about the compound's structure and dynamics in solution. []

- IR Spectroscopy: Useful for identifying characteristic functional groups and metal-ligand vibrations. [, ]

- X-ray Crystallography: Offers detailed insights into the compound's solid-state structure, bond lengths, and angles. [, , , ]

Q3: What are the main catalytic applications of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its derivatives?

A3: (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes, often used as precursors, demonstrate catalytic activity in various reactions:

- Hydrogenation: Notably effective in the hydrogenation of alkenes, ketones, and imines. [, , , , , ]

- C-H Activation: Exhibits potential for activating C-H bonds in organic molecules, enabling further functionalization. [, ]

- Hydroamination: Catalyzes the intramolecular hydroamination of alkenes with amines, offering a route to nitrogen-containing heterocycles. [, ]

Q4: How do the ancillary ligands influence the catalytic activity of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A4: Modifying the ligands attached to the iridium center significantly impacts the catalytic activity and selectivity of these complexes.

- Steric Effects: Bulky ligands can influence substrate binding and reaction pathways. [, , ]

- Electronic Effects: Electron-donating or -withdrawing groups on the ligands can modulate the electron density at the metal center, affecting its reactivity. [, , ]

Q5: What is known about the mechanism of hydrogenation reactions catalyzed by (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A5: While specific mechanisms depend on the substrate and reaction conditions, a general pathway involves:

Q6: How stable is (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) under various conditions?

A6: The stability of (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) can vary depending on:

- Atmosphere: It is generally handled under inert atmospheres (nitrogen or argon) to prevent decomposition. []

- Temperature: Sensitivity to elevated temperatures, with decomposition observed upon heating. [, ]

- Solvent: Solubility and stability can be influenced by the choice of solvent. [, , ]

Q7: Have computational methods been employed to study (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its reactivity?

A7: Yes, computational studies using Density Functional Theory (DFT) calculations have been instrumental in:

- Understanding electronic structure: Provides insights into the bonding and electronic properties of the complex. [, ]

- Investigating reaction mechanisms: Aids in elucidating reaction pathways and identifying key intermediates. [, ]

- Predicting reactivity: Computational models can guide the design of new catalysts with improved activity and selectivity. []

Q8: Are there specific SHE considerations associated with (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) and its use?

A8: As with many organometallic compounds, handling (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) requires adherence to SHE guidelines:

Q9: Are there alternative catalysts or systems that can perform similar transformations as (1,5-Cyclooctadiene)(η5-indenyl)iridium(I) complexes?

A9: Yes, alternative catalysts exist for various transformations, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.